molecular formula C13H21BrN2OS B1373044 N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide CAS No. 1240562-53-1

N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B1373044
CAS No.: 1240562-53-1
M. Wt: 333.29 g/mol
InChI Key: CVKMFEJZHSMBPX-UHFFFAOYSA-N
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Description

N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide is a chemical compound with a complex structure that includes a butan-2-yl group, a phenoxyethyl group, and a sulfanyl methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide include other sulfanyl methanimidamide derivatives and compounds with phenoxyethyl groups.

Uniqueness

What sets N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-phenoxyethyl N'-butan-2-ylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS.BrH/c1-3-11(2)15-13(14)17-10-9-16-12-7-5-4-6-8-12;/h4-8,11H,3,9-10H2,1-2H3,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMFEJZHSMBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=C(N)SCCOC1=CC=CC=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240562-53-1
Record name Carbamimidothioic acid, N-(1-methylpropyl)-, 2-phenoxyethyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240562-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide
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